molecular formula C25H20F3IO6 B11827951 (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

(3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate

Cat. No.: B11827951
M. Wt: 600.3 g/mol
InChI Key: HYJWNKVPACIRCT-LCVGYMCKSA-N
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Description

The compound (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate is a complex organic molecule characterized by its unique structural features, including an iodinated phenoxy group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the iodinated phenoxy group: This can be achieved through the iodination of a suitable phenol derivative using iodine and an oxidizing agent.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling reactions: The iodinated phenoxy group is then coupled with a suitable enone derivative under basic conditions to form the desired enone intermediate.

    Cyclization and esterification: The enone intermediate undergoes cyclization to form the hexahydro-2H-cyclopenta[b]furan ring system, followed by esterification with benzoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate can undergo various chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form diketones or carboxylic acids.

    Reduction: The enone can be reduced to form alcohols or alkanes.

    Substitution: The iodinated phenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

The compound (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structural features make it a candidate for the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3aS,4S,5S,6aR)-4-((E)-4-(2-iodo-5-(trifluoromethyl)phenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate lies in its combination of an iodinated phenoxy group and a trifluoromethyl group, which imparts specific chemical and physical properties that are not commonly found in other compounds.

Properties

Molecular Formula

C25H20F3IO6

Molecular Weight

600.3 g/mol

IUPAC Name

[(3aS,4S,5S,6aR)-4-[(E)-4-[2-iodo-5-(trifluoromethyl)phenoxy]-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate

InChI

InChI=1S/C25H20F3IO6/c26-25(27,28)15-6-9-19(29)22(10-15)33-13-16(30)7-8-17-18-11-23(31)34-21(18)12-20(17)35-24(32)14-4-2-1-3-5-14/h1-10,17-18,20-21H,11-13H2/b8-7+/t17-,18-,20-,21+/m0/s1

InChI Key

HYJWNKVPACIRCT-LCVGYMCKSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](CC(=O)O2)[C@@H]([C@H]1OC(=O)C3=CC=CC=C3)/C=C/C(=O)COC4=C(C=CC(=C4)C(F)(F)F)I

Canonical SMILES

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=CC=C3)C=CC(=O)COC4=C(C=CC(=C4)C(F)(F)F)I

Origin of Product

United States

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